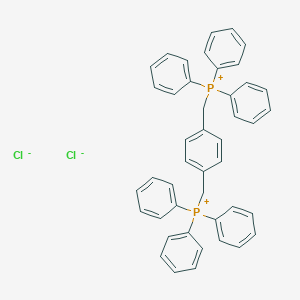

p-Xylylenebis(triphenylphosphonium chloride)

Descripción general

Descripción

Synthesis Analysis

The synthesis of p-Xylylenebis(triphenylphosphonium chloride) involves the electrolysis of its solutions, leading to the formation of adherent coatings of poly-p-xylylene on aluminum cathodes. This process is crucial for generating p-xylylene and its subsequent polymerization, illustrating the compound's foundational role in developing advanced polymeric materials (Ross & Kelley, 1967).

Molecular Structure Analysis

While specific studies focusing on the detailed molecular structure analysis of p-Xylylenebis(triphenylphosphonium chloride) are scarce, the synthesis and characterization techniques like X-ray diffraction and NMR spectroscopy are often applied to similar compounds to deduce structural information. These methods provide insights into the bonding, geometry, and electronic structure critical for understanding its chemical behavior and applications.

Chemical Reactions and Properties

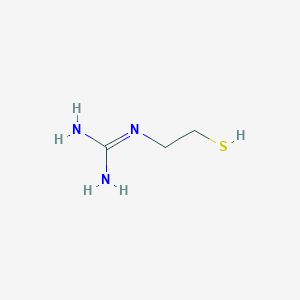

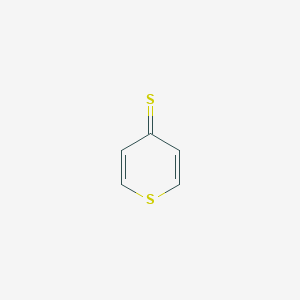

p-Xylylenebis(triphenylphosphonium chloride) participates in various chemical reactions, including the conversion of sulfides to sulfoxides and thiols to disulfides. This showcases its utility as a reagent in organic synthesis for selective oxidation processes under neutral and anhydrous conditions, yielding good to excellent outcomes (Tajbakhsh et al., 2005).

Physical Properties Analysis

The physical properties of polymers derived from p-Xylylenebis(triphenylphosphonium chloride), such as poly(p-phenylene vinylene), have been studied extensively. These investigations reveal the importance of thermal treatment in the evolution from precursor polymers to fully formed polymers, indicating significant thermal stability and crystallization behaviors (Abd Rashid et al., 2004).

Chemical Properties Analysis

The chemical properties of p-Xylylenebis(triphenylphosphonium chloride) are exemplified by its ability to form crosslinked polymers with ionic liquid moieties. These polymers demonstrate high surface area, stability, and catalytic activity, highlighting the compound's versatility in facilitating green chemical processes (Liang, 2015).

Aplicaciones Científicas De Investigación

Electrolysis for Poly-p-xylylene Coatings : It has been used in the electrolysis of solutions for the formation of poly-p-xylylene coatings on aluminum. The mechanism involves the electrochemical generation of p-xylylene and its subsequent polymerization on the aluminum cathode (Ross & Kelley, 1967).

Electropolymerized Poly(phenylene vinylene) for Light-Emitting Diodes : This compound has been successfully used to prepare electropolymerized poly(phenylene vinylene) (PPV) films, which are applied in light-emitting diodes (LEDs). The electropolymerized PPV showed a blue shift in its spectrum compared to other PPV types (Chang, Whang, & Lin, 1996).

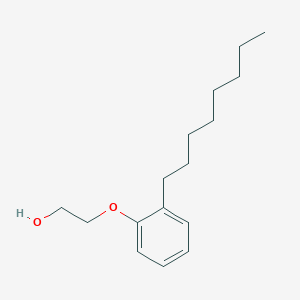

Oxidation Reactions in Organic Chemistry : p-Xylylenebis(triphenylphosphonium chloride) has been used as a reagent for the conversion of sulfides to sulfoxides and thiols to disulfides under neutral and anhydrous conditions (Tajbakhsh et al., 2005).

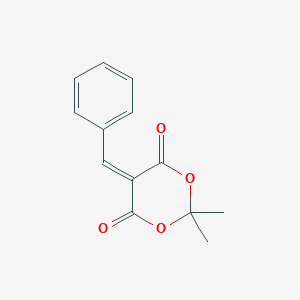

Conversion of Oximes and Related Compounds : This compound has been utilized as a reagent for converting oximes, semicarbazones, and phenylhydrazones to their corresponding carbonyl compounds under solvent-free conditions, showing good functional group tolerance and high yields (Yadollahzadeh & Tajbakhsh, 2015).

Incorporation into Silica Composites : The Wittig reaction of p-Xylylenebis(triphenylphosphonium chloride) has been used in the preparation of conjugated polymers incorporated into silica, yielding homogeneous composites for potential applications in advanced materials (Kubo et al., 2005).

Selective Oxidation of Benzylic Alcohols and Hydroquinones : A derivative of this compound, o-xylylenebis(triphenylphosphonium peroxymonosulfate), has been employed for the oxidation of benzylic, allylic alcohols and hydroquinones under solvent-free conditions, providing an environmentally friendly approach to oxidation reactions (Tajbakhsh, Lakouraj, & Yadoolahzadeh, 2005).

Synthesis of Processable Electroluminescent Polymers : It has been used in the synthesis of new classes of electroluminescent poly(terephthalylidene) derivatives with ether and sulfide linkage, demonstrating potential applications in optoelectronic devices (Kim et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38P2.2ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJPQCPINLADS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926795 | |

| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Xylylenebis(triphenylphosphonium chloride) | |

CAS RN |

1519-47-7 | |

| Record name | p-Xylylenebis(triphenylphosphonium chloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, 1,1'-[1,4-phenylenebis(methylene)]bis[1,1,1-triphenyl-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [p-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

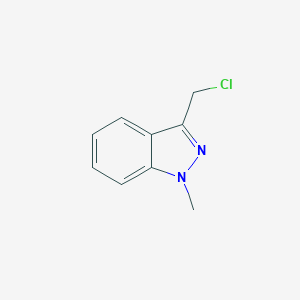

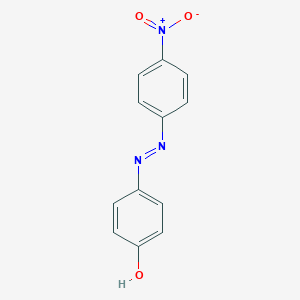

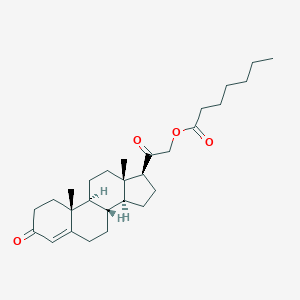

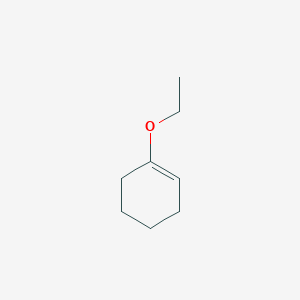

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does p-Xylylenebis(triphenylphosphonium chloride) contribute to forming adherent polymer films on metal surfaces?

A1: [] Electrolysis of p-Xylylenebis(triphenylphosphonium chloride) solutions leads to the electrochemical generation of p-xylylene. This reactive intermediate readily polymerizes upon contact with an aluminum cathode, resulting in the formation of a strongly adhered poly-p-xylylene coating. This method offers a promising route for generating robust polymer films directly on metal surfaces, potentially impacting various technological applications. (See: https://www.semanticscholar.org/paper/f5c6e357f510b38dfaddf39ab77799b5b0488f30 )

Q2: What are the alternative methods for incorporating p-xylylene units into polymer structures, and how do they compare to the use of p-Xylylenebis(triphenylphosphonium chloride)?

A2: [] While electrochemical generation from p-Xylylenebis(triphenylphosphonium chloride) offers a unique approach for generating poly-p-xylylene films, the Wittig reaction provides a versatile alternative for incorporating p-xylylene units within polymer chains. For instance, reacting 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) with a suitable dialdehyde through the Wittig reaction yields a poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] terminated with a phosphonium moiety. This method allows for greater control over the polymer structure and enables the introduction of various functional groups. (See: https://www.semanticscholar.org/paper/49cffaf1e94d70d1152ae1e2333790fcab54aca1 )

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.